molecular formula C31H20IN3O B11564900 (2R,3S,12aR)-2-(2-iodophenyl)-3-(phenylcarbonyl)-2,3-dihydrobenzo[f]pyrrolo[1,2-a]quinoline-1,1(12aH)-dicarbonitrile

(2R,3S,12aR)-2-(2-iodophenyl)-3-(phenylcarbonyl)-2,3-dihydrobenzo[f]pyrrolo[1,2-a]quinoline-1,1(12aH)-dicarbonitrile

Cat. No.: B11564900
M. Wt: 577.4 g/mol
InChI Key: KZKKXYXZEFTVLX-NLDZOOGBSA-N
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Description

(2R,3S,12aR)-2-(2-iodophenyl)-3-(phenylcarbonyl)-2,3-dihydrobenzo[f]pyrrolo[1,2-a]quinoline-1,1(12aH)-dicarbonitrile is a complex organic compound characterized by its unique structure, which includes an iodophenyl group, a phenylcarbonyl group, and a dihydrobenzo[f]pyrrolo[1,2-a]quinoline core

Preparation Methods

The synthesis of (2R,3S,12aR)-2-(2-iodophenyl)-3-(phenylcarbonyl)-2,3-dihydrobenzo[f]pyrrolo[1,2-a]quinoline-1,1(12aH)-dicarbonitrile typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the dihydrobenzo[f]pyrrolo[1,2-a]quinoline core: This can be achieved through a cyclization reaction involving appropriate starting materials.

    Introduction of the iodophenyl group: This step may involve an iodination reaction using reagents such as iodine or iodinating agents.

    Addition of the phenylcarbonyl group: This can be accomplished through a Friedel-Crafts acylation reaction.

    Final assembly and purification: The final compound is obtained through purification techniques such as recrystallization or chromatography.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

(2R,3S,12aR)-2-(2-iodophenyl)-3-(phenylcarbonyl)-2,3-dihydrobenzo[f]pyrrolo[1,2-a]quinoline-1,1(12aH)-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups using reagents such as Grignard reagents or organolithium compounds.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce dihydro derivatives.

Scientific Research Applications

(2R,3S,12aR)-2-(2-iodophenyl)-3-(phenylcarbonyl)-2,3-dihydrobenzo[f]pyrrolo[1,2-a]quinoline-1,1(12aH)-dicarbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.

    Materials Science: Its structural properties may be useful in the development of novel materials with specific electronic or optical characteristics.

    Biological Research: The compound can be used as a probe to study various biological processes and interactions at the molecular level.

    Industrial Applications: It may serve as a precursor or intermediate in the synthesis of other complex organic molecules used in various industries.

Mechanism of Action

The mechanism of action of (2R,3S,12aR)-2-(2-iodophenyl)-3-(phenylcarbonyl)-2,3-dihydrobenzo[f]pyrrolo[1,2-a]quinoline-1,1(12aH)-dicarbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar compounds to (2R,3S,12aR)-2-(2-iodophenyl)-3-(phenylcarbonyl)-2,3-dihydrobenzo[f]pyrrolo[1,2-a]quinoline-1,1(12aH)-dicarbonitrile include other quinoline derivatives and iodophenyl-containing compounds. These compounds share structural similarities but may differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of the iodophenyl and phenylcarbonyl groups with the dihydrobenzo[f]pyrrolo[1,2-a]quinoline core, which imparts distinct chemical and biological properties.

References

  • High-Energy-Barrier Dysprosium-Based Single-Ion Magnet, Preparation Method, and Use Thereof
  • Chemical Properties Data | The University of Edinburgh
  • New Surfactant from Cashew Nut Shell Liquid Boosts Industrial Reactions
  • Advancing Behavioural Science and Its Application | Centre for Behaviour Change - UCL
  • Understanding Vorasidenib’s Mechanism of Action
  • Interhalogen - Wikipedia

Properties

Molecular Formula

C31H20IN3O

Molecular Weight

577.4 g/mol

IUPAC Name

(2R,3S,12aR)-3-benzoyl-2-(2-iodophenyl)-3,12a-dihydro-2H-naphtho[2,1-e]indolizine-1,1-dicarbonitrile

InChI

InChI=1S/C31H20IN3O/c32-25-13-7-6-12-24(25)28-29(30(36)21-9-2-1-3-10-21)35-26-16-14-20-8-4-5-11-22(20)23(26)15-17-27(35)31(28,18-33)19-34/h1-17,27-29H/t27-,28-,29+/m1/s1

InChI Key

KZKKXYXZEFTVLX-NLDZOOGBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)[C@@H]2[C@H](C([C@@H]3N2C4=C(C=C3)C5=CC=CC=C5C=C4)(C#N)C#N)C6=CC=CC=C6I

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2C(C(C3N2C4=C(C=C3)C5=CC=CC=C5C=C4)(C#N)C#N)C6=CC=CC=C6I

Origin of Product

United States

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